molecular formula C13H13NO3 B14288808 6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one CAS No. 118560-12-6

6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one

Cat. No.: B14288808
CAS No.: 118560-12-6
M. Wt: 231.25 g/mol
InChI Key: YOQYNWTXZIGAEB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one typically involves the nucleophilic attack and intramolecular cyclization of suitable precursors. One common method involves the use of cyclopentane and piperidine derivatives as starting materials . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of 6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. The compound’s bicyclic structure provides rigidity, which is crucial for its binding to biological targets. It may act on various pathways, including enzyme inhibition or receptor modulation, depending on its specific functional groups and derivatives .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzoyl-ε-caprolactam
  • N-Benzoyl-2-pyrrolidone
  • 8-Azabicyclo[3.2.1]octane derivatives

Uniqueness

6-Benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one is unique due to its specific structural features, including the presence of an oxa-bridge and a benzoyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

118560-12-6

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

6-benzoyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one

InChI

InChI=1S/C13H13NO3/c15-12(9-5-2-1-3-6-9)14-11-8-4-7-10(17-11)13(14)16/h1-3,5-6,10-11H,4,7-8H2

InChI Key

YOQYNWTXZIGAEB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)N(C(C1)O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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